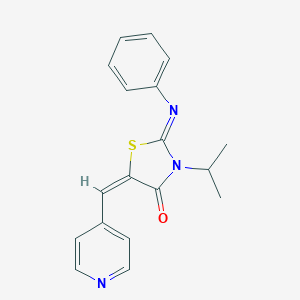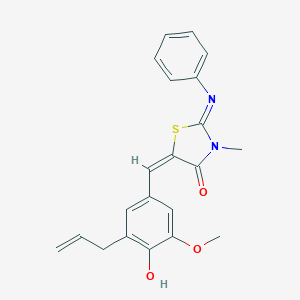![molecular formula C27H32N2O3 B298659 Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate](/img/structure/B298659.png)
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carbamate derivative of adamantyl aniline, which is a well-known pharmacophore with various biological activities.
Wirkmechanismus
The mechanism of action of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific targets such as enzymes or receptors. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis or programmed cell death in cancer cells, leading to its potential use as an anticancer agent. Additionally, it has been found to exhibit antiviral and antibacterial properties, indicating its potential use in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, it exhibits various biological activities, making it a versatile compound for use in different research fields. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate. One potential direction is the development of new derivatives with improved biological activities and reduced toxicity. Additionally, the compound can be further studied for its potential applications in catalysis and materials science. Finally, more research is needed to fully understand the mechanism of action of the compound, which can lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate involves the reaction of N-benzyl-N-methylcarbamoyl chloride with 4-(1-adamantyl)aniline in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield the final compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. It has been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties. Additionally, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Eigenschaften
Produktname |
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate |
|---|---|
Molekularformel |
C27H32N2O3 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
benzyl N-[2-[4-(1-adamantyl)anilino]-2-oxoethyl]-N-methylcarbamate |
InChI |
InChI=1S/C27H32N2O3/c1-29(26(31)32-18-19-5-3-2-4-6-19)17-25(30)28-24-9-7-23(8-10-24)27-14-20-11-21(15-27)13-22(12-20)16-27/h2-10,20-22H,11-18H2,1H3,(H,28,30) |
InChI-Schlüssel |
GJBQVYOJOLWWTN-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)